molecular formula C15H12ClNO2 B070051 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile CAS No. 175204-02-1

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile

Cat. No.: B070051
CAS No.: 175204-02-1
M. Wt: 273.71 g/mol
InChI Key: GCIORKDTAMLZOY-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile is an organic compound with the molecular formula C15H12ClNO2 It is a derivative of benzonitrile, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile typically involves the reaction of 2-chlorobenzyl chloride with 6-methoxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzonitrile
  • 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Uniqueness

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a methoxy group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-7-4-8-15(12(14)9-17)19-10-11-5-2-3-6-13(11)16/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIORKDTAMLZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381603
Record name 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-02-1
Record name 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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